2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile
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Overview
Description
2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile typically involves the reaction of 5-chloro-4-methylpyrazole with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile
- 2-Chloro-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Uniqueness
2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new therapeutic agents .
Properties
Molecular Formula |
C6H6ClN3 |
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Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(5-chloro-4-methylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6ClN3/c1-5-4-9-10(3-2-8)6(5)7/h4H,3H2,1H3 |
InChI Key |
VGQXKCINRUCVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CC#N)Cl |
Origin of Product |
United States |
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